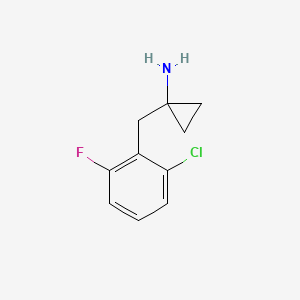

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine

Beschreibung

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a 2-chloro-6-fluorobenzyl substituent. This compound belongs to a class of small-molecule building blocks used in medicinal chemistry and drug discovery. The cyclopropane ring confers structural rigidity, while the halogenated benzyl group enhances electronic and steric interactions, making it a candidate for targeting enzymes or receptors requiring aromatic and hydrophobic interactions.

Eigenschaften

Molekularformel |

C10H11ClFN |

|---|---|

Molekulargewicht |

199.65 g/mol |

IUPAC-Name |

1-[(2-chloro-6-fluorophenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-2-1-3-9(12)7(8)6-10(13)4-5-10/h1-3H,4-6,13H2 |

InChI-Schlüssel |

ARSUZBCICWGJBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(CC2=C(C=CC=C2Cl)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis highlight key structural analogs, their physicochemical properties, and biological implications:

Table 1: Comparative Analysis of Structural Analogs

Key Structural and Functional Differences

Cyclopropane vs. Piperazine/Diazepane Rings

- In contrast, piperazine (6-membered) and diazepane (7-membered) analogs () offer greater flexibility, which may reduce target specificity but improve solubility due to increased basicity .

Halogen Substituent Effects

- Chloro vs. Fluoro vs. Bromo: The 2-chloro-6-fluoro substitution on the benzyl group (target compound) balances electron-withdrawing effects and lipophilicity.

Heterocyclic Modifications

- Pyrazole and Thiadiazole Derivatives : GSK613 () replaces the cyclopropane with a pyrazole-thiadiazole scaffold, enabling π-π stacking and hydrogen bonding with InhA. This highlights how heterocyclic replacements can shift biological activity toward specific enzyme targets .

Pharmacological and ADMET Considerations

- Enzyme Inhibition : Cyclopropane amines are explored for kinase and enzyme inhibition (e.g., tyrosine kinase inhibitors in ). The target compound’s halogenated benzyl group may enhance binding to hydrophobic enzyme pockets, akin to GSK613’s InhA inhibition .

- ADMET Profiles : While explicit data for the target compound are lacking, emphasizes that analogs like GSK693 undergo rigorous ADMET profiling to optimize solubility, metabolic stability, and toxicity. Piperazine derivatives () may exhibit improved solubility due to their basic nitrogen atoms .

Biologische Aktivität

1-(2-Chloro-6-fluorobenzyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a chloro-fluorobenzyl group. Its molecular formula is , with a molecular weight of approximately 187.64 g/mol. The presence of chlorine and fluorine substituents is significant as they can enhance binding affinity and influence biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that the compound can modulate enzyme activities, potentially affecting pathways involved in various physiological processes. The binding affinity is enhanced by the structural features provided by the chloro and fluorine groups, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains . The potential application of this compound in treating bacterial infections warrants further investigation.

Cytotoxicity Studies

In vitro cytotoxicity assessments have indicated that similar compounds display varying degrees of cytotoxic effects against different cell lines. For example, certain derivatives have shown low cytotoxicity against primary porcine monocyte-derived macrophages, suggesting a favorable safety profile for therapeutic applications .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of cyclopropanamine derivatives, emphasizing structure-activity relationships (SAR). A notable study explored the activity of various analogs against Mycobacterium tuberculosis, revealing promising results that could lead to the development of new antitubercular agents .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 5.0 | Effective against MRSA |

| Compound B | Cytotoxicity | Porcine macrophages | >50 | Low cytotoxicity observed |

| Compound C | Antitubercular | Mycobacterium tuberculosis | 12.8 | Promising for further development |

Future Directions

The ongoing research into this compound focuses on elucidating its precise mechanisms of action and expanding its therapeutic potential. Investigations are particularly aimed at understanding its role in neuropharmacology, where it may influence neurotransmitter systems or neuroprotective pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.